molecular formula C11H17Br2NO B6351935 N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide CAS No. 1609404-12-7

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Cat. No.: B6351935
CAS No.: 1609404-12-7
M. Wt: 339.07 g/mol
InChI Key: OZKZXXHDRGMMDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the following steps:

    Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield 4-bromobenzyl bromide.

    Amination: The 4-bromobenzyl bromide is then reacted with 1-methoxy-2-propanamine under basic conditions to form N-(4-bromobenzyl)-1-methoxy-2-propanamine.

    Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Bromination: Utilizing industrial brominating agents and optimized reaction conditions to ensure high yield and purity of 4-bromobenzyl bromide.

    Efficient Amination: Employing continuous flow reactors to facilitate the amination reaction, ensuring consistent product quality.

    Salt Formation and Purification: The hydrobromide salt is formed and purified using crystallization techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents like water or acetic acid, and acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4, solvents like ether or ethanol, and inert atmosphere conditions.

Major Products

    Substitution: Formation of substituted benzylamines or benzylthiols.

    Oxidation: Formation of benzaldehydes or benzoic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

Scientific Research Applications

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-methoxy-2-propanamine hydrobromide
  • N-(4-fluorobenzyl)-1-methoxy-2-propanamine hydrobromide
  • N-(4-methylbenzyl)-1-methoxy-2-propanamine hydrobromide

Uniqueness

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its binding affinity to molecular targets.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKZXXHDRGMMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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